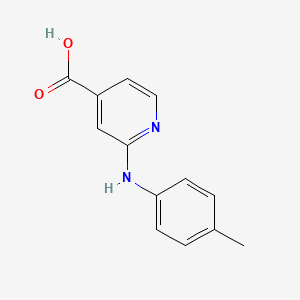

2-(4-Toluidino)isonicotinic acid

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Derivatives and Anilino Structures

2-(4-Toluidino)isonicotinic acid belongs to two important classes of organic compounds: pyridine carboxylic acid derivatives and anilino structures.

Pyridine carboxylic acids are derivatives of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both the nitrogen atom and the carboxylic acid group makes these compounds versatile building blocks in medicinal chemistry. nih.gov They can participate in a variety of chemical reactions, allowing for the creation of diverse molecular architectures. chemimpex.com The three isomers of pyridine carboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—are foundational to numerous approved drugs for conditions like tuberculosis, cancer, and diabetes. nih.gov Isonicotinic acid, or pyridine-4-carboxylic acid, is a particularly important isomer and a key component in the synthesis of various pharmaceuticals. wikipedia.orgnih.gov

Anilines are compounds that contain an amino group attached to an aromatic ring. cresset-group.com This structural motif is found in many drug candidates due to its ability to interact with biological targets. cresset-group.com However, anilines can sometimes lead to metabolic instability or toxicity, which has prompted research into modifications and replacements to improve the safety and efficacy of drug candidates. cresset-group.comacs.org The study of anilines has a rich history, contributing significantly to the development of the modern chemical and pharmaceutical industries. e-bookshelf.de

Significance in Contemporary Medicinal Chemistry and Organic Synthesis Research

The combination of the isonicotinic acid backbone with the toluidine (a derivative of aniline) group gives 2-(4-Toluidino)isonicotinic acid its particular significance in modern research. It serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Research has shown that derivatives of isonicotinic acid can exhibit a range of biological activities, including antimicrobial and anticancer properties. For instance, derivatives of 4-Pyridine carboxylic acid hydrazide have shown noticeable effects on the central nervous system in animal studies. nih.gov The specific arrangement of the toluidine group on the isonicotinic acid core in 2-(4-Toluidino)isonicotinic acid influences its chemical reactivity and biological activity, making it a subject of interest for structure-activity relationship studies.

In the field of organic synthesis, this compound is a valuable building block. Its synthesis commonly involves the reaction of isonicotinic acid with 2-toluidine. The development of efficient synthetic methods for such compounds is crucial for their accessibility in research and potential commercial use. Furthermore, anilino-containing structures, like the one found in 2-(4-Toluidino)isonicotinic acid, have been investigated for their potent anticancer activities, particularly as inhibitors of tubulin polymerization. nih.gov

Table 1: Key Research Areas for Isonicotinic Acid Derivatives

| Research Area | Focus | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of new therapeutic agents. | Derivatives have shown potential as antituberculosis agents, anti-inflammatory compounds, and anticancer agents. nih.govnih.govnih.gov |

| Organic Synthesis | Use as a building block for complex molecules. | Serves as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. chemimpex.com |

| Central Nervous System | Investigation of effects on motor activity. | Synthesized derivatives induced noticeable changes in animal models. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylanilino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-2-4-11(5-3-9)15-12-8-10(13(16)17)6-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXNMWPGEVDWHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-(4-Toluidino)isonicotinic Acid

The creation of 2-(4-toluidino)isonicotinic acid is primarily achieved through methods that form a bond between the pyridine (B92270) core and the toluidine group. These strategies range from direct coupling reactions to multi-step pathways involving activated precursors.

Amidation Reactions Involving Isonicotinic Acid and 4-Toluidine

The direct condensation of isonicotinic acid with 4-toluidine to form an amide is a feasible approach. Research has shown that isonicotinic acid can react with various aromatic amines, including p-toluidine (B81030), to form the corresponding amides when heated in non-polar solvents. ppublishing.orgcyberleninka.ru The yield of these reactions is influenced by the basicity of the amine. cyberleninka.ru

To facilitate this reaction under milder conditions and improve yields, the carboxylic acid group of isonicotinic acid is often activated. A common laboratory method involves converting the acid to isonicotinoyl chloride hydrochloride using thionyl chloride (SOCl₂) with a catalytic amount of DMF. mdpi.com This acid chloride is highly reactive towards amines. Another approach is to use coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the amide bond formation, although this can sometimes be complicated by the formation of N-acylurea byproducts. mdpi.com

Alternative Synthetic Pathways from Related Precursors

An important alternative pathway for synthesizing 2-(arylamino)nicotinic acids, and by extension 2-(4-toluidino)isonicotinic acid, is the Ullmann condensation. wikipedia.orgresearchgate.netresearchgate.net This copper-catalyzed reaction involves the coupling of an aryl halide with an amine. wikipedia.org Specifically, 2-chloroisonicotinic acid can be condensed with 4-toluidine to yield the target molecule. researchgate.netresearchgate.net This method benefits from being an environmentally friendly, solvent-free procedure that can produce the product in good to excellent yields with short reaction times. researchgate.net Traditional Ullmann reactions often required high temperatures and stoichiometric amounts of copper, but modern improvements use catalytic amounts of copper and can be performed under more moderate conditions. wikipedia.orgmdpi.com

Below is a table summarizing key aspects of these synthetic strategies.

| Synthetic Strategy | Precursors | Key Reagents/Conditions | Advantages | Reference |

| Direct Amidation | Isonicotinic acid, 4-Toluidine | Heating in non-polar solvents | Simple, direct | ppublishing.orgcyberleninka.ru |

| Acid Chloride Route | Isonicotinic acid, 4-Toluidine | Thionyl chloride (SOCl₂), DMF | High reactivity, good for acylation | mdpi.com |

| Ullmann Condensation | 2-Chloroisonicotinic acid, 4-Toluidine | Copper catalyst, base (e.g., K₂CO₃) | Environmentally friendly, high yields | researchgate.netresearchgate.net |

Precursor Chemistry and Intermediate Reactions

The choice and handling of precursors are fundamental to the successful synthesis of 2-(4-toluidino)isonicotinic acid and its derivatives. The reactivity of the isonicotinic acid core and its intermediates dictates the synthetic design.

Role of Isonicotinic Acid Hydrazide in Derivative Synthesis

Isonicotinic acid hydrazide, commonly known as isoniazid (B1672263), is a pivotal derivative of isonicotinic acid. researchgate.netchempanda.com While not a direct precursor for 2-(4-toluidino)isonicotinic acid, its chemistry is illustrative of the reactivity of the isonicotinic acid framework. Isoniazid is a versatile building block for synthesizing a wide array of derivatives, particularly hydrazones, through condensation with aldehydes and ketones. researchgate.netmdpi.comresearchgate.netnih.gov These hydrazide-hydrazone derivatives are a significant class of compounds with diverse biological activities. researchgate.net The synthesis is often a straightforward reaction involving refluxing the hydrazide and an aldehyde in an appropriate solvent like ethanol. researchgate.netnih.gov Furthermore, cyclic anhydrides of carboxylic acids react readily with isoniazid, first opening the ring to form dicarboxylic acid isonicotinoylhydrazides, which can then be cyclized to form imides. researchgate.net This demonstrates the broad potential for creating complex molecules from the isonicotinic acid scaffold. researchgate.netnih.gov

Reactions of Isonicotinic Acid with Aromatic Amines

The reaction between isonicotinic acid and aromatic amines is central to forming the title compound. ppublishing.org As established, direct heating can produce amides, with outcomes dependent on the solvent and the amine's basicity. cyberleninka.ru For more controlled and efficient synthesis, activating the carboxylic acid is preferred. This can be achieved by converting it to an acid chloride or by using "active esters". mdpi.com Active esters, such as the p-nitrophenyl or pentafluorophenyl esters, are prepared from the acid chloride and the corresponding phenol. mdpi.com These activated forms then react smoothly with amines like 4-toluidine to form the desired amide bond. The use of an acid chloride hydrochloride salt is a common intermediate step in this process. mdpi.com

Derivatization and Structural Modification Strategies

Once synthesized, 2-(4-toluidino)isonicotinic acid offers several sites for further chemical modification, allowing for the creation of a library of related compounds. The primary locations for derivatization are the carboxylic acid group, the pyridine ring, and the toluidine moiety.

The carboxylic acid group is a versatile handle for various transformations. It can be converted into esters through reactions with alcohols, which can alter the molecule's solubility and other physical properties. researchgate.net For example, a range of ester derivatives of nicotinic and isonicotinic acids have been prepared to explore their biological activities. researchgate.net Furthermore, the acid can be reacted with other amines to form different amides, or reduced to the corresponding alcohol. The presence of the carboxylic acid also allows for the formation of various salts.

The pyridine ring itself can be modified. Palladium-catalyzed C-H functionalization protocols have been developed for nicotinic and isonicotinic acid derivatives, enabling the introduction of aryl groups at various positions on the pyridine ring. nih.gov Additionally, the pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can direct further substitutions.

Chemical derivatization is a key strategy for enhancing the analytical detection of molecules. Techniques such as dimethylation and alkylamidation can improve the mass spectrometric identification of peptides and could be conceptually applied to derivatives of 2-(4-toluidino)isonicotinic acid to improve their analysis. nih.govmdpi.com

This multi-faceted potential for modification makes 2-(4-toluidino)isonicotinic acid a valuable scaffold for developing new chemical entities.

Synthesis of Novel Analogues and Conjugates

The generation of novel analogues and conjugates from 2-(4-Toluidino)isonicotinic acid primarily involves transformations of its carboxylic acid function and modifications to the aromatic rings. These methods are key to creating libraries of related compounds for further study.

A principal strategy for creating derivatives is the conversion of the carboxylic acid into "active esters". researchgate.net These intermediates are more reactive than the original acid and readily couple with a variety of nucleophiles. For instance, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to form active esters, which then react with alcohols or amines to produce the corresponding esters or amides. researchgate.net A common method involves first converting the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂), often catalyzed by dimethylformamide (DMF). mdpi.com This highly reactive acid chloride can then be treated with nucleophiles such as alcohols, phenols, or amines in the presence of a base to yield the desired ester or amide conjugate. mdpi.com

Another important class of derivatives are hydrazides, which can be synthesized from the parent acid. These are often precursors for more complex heterocyclic structures. For example, isonicotinic acid hydrazides have been used as building blocks in the synthesis of new antituberculosis agents. nih.gov

Furthermore, analogues can be created by altering the aromatic systems. Palladium-catalyzed cross-coupling reactions, for instance, enable the functionalization of the pyridine ring, allowing for the introduction of various aryl groups. nih.gov The synthesis of the core structure itself often involves a nucleophilic aromatic substitution, where a precursor like 2-chloroisonicotinic acid is reacted with the appropriate toluidine derivative. This modular approach allows for the synthesis of a wide range of analogues by simply changing the aniline (B41778) component.

| Analogue/Conjugate Type | General Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Esters | Activation of carboxylic acid followed by reaction with alcohol/phenol. | SOCl₂, DCC, Alcohols, Phenols | researchgate.netmdpi.com |

| Amides | Activation of carboxylic acid followed by reaction with amine. Can also be formed by heating esters with amines. | DCC, Amines, Heat | researchgate.netmasterorganicchemistry.com |

| Hydrazides | Coupling reactions involving the carboxylic acid and hydrazine (B178648) derivatives. | Hydrazine derivatives | nih.gov |

| Ring-Substituted Analogues | Nucleophilic aromatic substitution or Pd-catalyzed cross-coupling. | 2-Chloroisonicotinic acid, Substituted anilines, Palladium catalysts | nih.gov |

Exploration of Substituent Effects on Reaction Outcomes

The outcome of chemical reactions involving 2-(4-Toluidino)isonicotinic acid and its analogues is significantly influenced by the nature and position of substituents on its aromatic rings. These substituent effects can be broadly categorized as electronic or steric in nature.

Electronic effects alter the electron density distribution within the molecule, thereby affecting its reactivity. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density on the aromatic rings. When placed on the pyridine ring, an EWG can increase the acidity of the carboxylic acid group, making it a better proton donor. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase electron density. An EDG on the toluidine ring would make the secondary amine nitrogen more nucleophilic. The reactivity of pyridine systems is sensitive to these effects, with studies showing that the inductive effect from the meta-position can be stronger than from the para-position. koreascience.kr

Steric effects relate to the physical bulk of the substituent groups. Large, bulky substituents can hinder the approach of reactants to a reaction site, a phenomenon known as steric hindrance. For example, a bulky group near the carboxylic acid could slow down the rate of esterification or amidation reactions. This principle is used to control the regioselectivity of reactions, favoring attack at less hindered positions. The bulkiness of substituents can influence the geometry of transition states, thereby affecting reaction rates and pathways.

| Substituent Type | Example Groups | Predicted Effect on Reaction Outcomes | Reference |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | -NO₂, -CF₃, -CN, -SO₂R | Increases acidity of the carboxylic acid. Decreases nucleophilicity of the pyridine nitrogen. May facilitate nucleophilic aromatic substitution. | koreascience.kr |

| Electron-Donating Group (EDG) | -CH₃, -OCH₃, -NH₂ | Decreases acidity of the carboxylic acid. Increases nucleophilicity of the toluidino nitrogen. May facilitate electrophilic aromatic substitution. | koreascience.kr |

| Sterically Bulky Group | -C(CH₃)₃ (tert-butyl) | Hinders reactions at adjacent sites (e.g., the carboxylic acid or secondary amine), potentially leading to lower reaction rates or altered selectivity. | |

| Halogens | -F, -Cl, -Br, -I | Inductively withdrawing but can be resonance donating. Can act as leaving groups in nucleophilic substitution or participate in cross-coupling reactions. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of 2-(4-Toluidino)isonicotinic acid, offering detailed insights into the proton and carbon framework of the molecule.

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of 2-(4-Toluidino)isonicotinic acid, distinct signals corresponding to the aromatic protons of the toluidine and isonicotinic acid moieties, as well as the methyl group protons of the toluidine ring, are observed.

For instance, in a spectrum recorded in DMSO-d6, the aromatic protons of the toluidine ring typically appear as doublets. One doublet, integrating to 2H, can be found at approximately 7.51 ppm, while the other, also integrating to 2H, is located around 7.14 ppm. rsc.org The methyl protons of the toluidine group present as a sharp singlet at about 2.27 ppm, corresponding to the three equivalent protons. rsc.org The protons on the pyridine (B92270) ring of the isonicotinic acid portion also show characteristic shifts.

Table 1: ¹H NMR Spectral Data for 2-(4-Toluidino)isonicotinic acid

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Toluidine) | 7.51 | d | 2H |

| Aromatic (Toluidine) | 7.14 | d | 2H |

| Methyl (Toluidine) | 2.27 | s | 3H |

Data recorded in DMSO-d6. rsc.org

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. The ¹³C NMR spectrum of 2-(4-Toluidino)isonicotinic acid in DMSO-d6 displays a series of signals corresponding to the different carbon environments.

Key signals include those for the aromatic carbons of both the toluidine and pyridine rings, as well as the methyl carbon of the toluidine group. For example, characteristic peaks for the aromatic carbons are observed at chemical shifts of approximately 144.68, 139.04, 128.83, and 125.95 ppm. rsc.org The methyl carbon of the p-toluidine (B81030) moiety typically resonates at a higher field, around 21.25 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for 2-(4-Toluidino)isonicotinic acid

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic | 144.68 |

| Aromatic | 139.04 |

| Aromatic | 128.83 |

| Aromatic | 125.95 |

| Methyl | 21.25 |

Data recorded in DMSO-d6. rsc.org

To further confirm the structural assignments, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are employed.

A COSY experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com This is invaluable for tracing the connectivity of the proton network within the molecule. For 2-(4-Toluidino)isonicotinic acid, COSY spectra would show cross-peaks between the coupled aromatic protons on the toluidine and pyridine rings, confirming their relative positions. emerypharma.comyoutube.com

The HMQC (or its more modern counterpart, the HSQC) spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com This one-bond correlation is crucial for definitively assigning the carbon signals based on the already established proton assignments. youtube.comsdsu.edu For example, the proton signal at 2.27 ppm would show a correlation to the carbon signal at 21.25 ppm, confirming the assignment of the methyl group. rsc.org

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within the molecule.

The FTIR spectrum of 2-(4-Toluidino)isonicotinic acid reveals characteristic absorption bands that correspond to the vibrations of specific bonds and functional groups. Key vibrational frequencies observed in a KBr pellet include:

N-H Stretching: A band in the region of 3103 cm⁻¹ can be attributed to the N-H stretching vibration of the secondary amine group. rsc.org

C-H Stretching: Bands corresponding to the stretching of aromatic and aliphatic C-H bonds are typically observed around 2965 cm⁻¹ and 2863 cm⁻¹. rsc.org

C=O Stretching: The carboxylic acid carbonyl group (C=O) stretching vibration is a prominent feature.

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the toluidine and pyridine rings appear in the fingerprint region.

C-N Stretching: The stretching vibration of the C-N bond of the amine linkage can be seen around 1286 cm⁻¹. rsc.org

Other Vibrations: Additional bands are observed at 2192, 2113, 1486, 1395, and 724 cm⁻¹. rsc.org

Table 3: FTIR Spectral Data for 2-(4-Toluidino)isonicotinic acid

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3103 |

| C-H Stretch | 2965, 2863 |

| C-N Stretch | 1286 |

| Other | 2192, 2113, 1486, 1395, 724 |

Data recorded as a KBr pellet. rsc.org

Raman spectroscopy provides complementary vibrational information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds and symmetric vibrations. For a molecule like 2-(4-Toluidino)isonicotinic acid, Raman spectroscopy can provide valuable data on the aromatic ring vibrations and the C-S stretching if a thiazole (B1198619) ring were present. nih.gov For instance, characteristic Raman peaks for aromatic ring stretching vibrations are often observed in the 1300-1600 cm⁻¹ region. nih.gov The out-of-plane bending of C-H bonds in the aromatic rings also gives rise to distinct Raman signals. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a critical tool for determining the molecular mass and probing the fragmentation pathways of 2-(4-Toluidino)isonicotinic acid. The molecular formula of this compound is C₁₃H₁₂N₂O₂, which corresponds to a molecular weight of 228.25 g/mol . In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass.

The fragmentation pattern of 2-(4-Toluidino)isonicotinic acid under mass spectrometric conditions is influenced by the presence of several key functional groups: a carboxylic acid, a secondary amine, and two aromatic rings (a pyridine and a toluene (B28343) moiety). Cleavage of bonds adjacent to the carbonyl group of the carboxylic acid is a common fragmentation pathway for such compounds. libretexts.org This can lead to the loss of a hydroxyl radical (•OH), resulting in a prominent peak at M-17, or the loss of the entire carboxyl group (•COOH), giving a peak at M-45. libretexts.org

Furthermore, the presence of the secondary amine linkage and the aromatic systems introduces other potential fragmentation routes. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org Additionally, the stability of the aromatic rings can influence the fragmentation, potentially leading to cleavages that retain these charged fragments. The interplay of these functional groups results in a unique mass spectrum that can be used for the unequivocal identification of 2-(4-Toluidino)isonicotinic acid.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable insights into the molecular conformation and packing of 2-(4-Toluidino)isonicotinic acid.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) has been instrumental in characterizing the different polymorphic forms of 2-(p-Tolylamino)nicotinic acid (TNA), a closely related isomer. researchgate.net For 2-(4-Toluidino)isonicotinic acid, this technique would provide definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's precise conformation in the crystalline state.

Studies on analogous structures, such as N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide (MBS) and its hydrochloride salt, demonstrate the power of SCXRD in elucidating the molecular structure and identifying the site of protonation. nih.gov For 2-(4-Toluidino)isonicotinic acid, SCXRD would be crucial in distinguishing between neutral and zwitterionic forms by precisely locating the hydrogen atoms. researchgate.net The technique allows for the detailed visualization of the molecule's architecture, including the planarity of the aromatic rings and the orientation of the carboxylic acid and toluidino groups relative to the pyridine ring.

Powder X-ray Diffraction in Polymorphism Analysis

Powder X-ray diffraction (PXRD) is a powerful non-destructive technique used to analyze crystalline materials. It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. nih.gov For 2-(4-Toluidino)isonicotinic acid, PXRD can be used to identify and differentiate between its potential polymorphic forms, including neutral and zwitterionic structures. researchgate.netresearchgate.net

Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystalline form. This allows for the routine analysis and quality control of bulk samples. Quantitative PXRD methods can also be employed to determine the relative amounts of different polymorphs in a mixture. nih.gov The technique is essential for understanding the solid-state properties of the compound and for ensuring the consistency of the material produced.

Analysis of Polymorphism and Crystal Engineering

The ability of 2-(4-Toluidino)isonicotinic acid to exist in different crystalline forms, known as polymorphism, is a key area of study. This phenomenon is governed by the subtle interplay of intermolecular forces, which can be manipulated through crystal engineering to produce desired solid-state properties.

Characterization of Neutral and Zwitterionic Forms

2-(4-Toluidino)isonicotinic acid is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. researchgate.net This allows it to exist in either a neutral form or a zwitterionic form, where the proton from the carboxylic acid has transferred to the pyridine nitrogen, resulting in a molecule with both a negative (COO⁻) and a positive (NH⁺) charge. researchgate.netresearchgate.netwikipedia.org

The crystallization conditions, such as the solvent and the presence of coformers, can influence which polymorphic form is obtained. researchgate.net For instance, research on the related compound 2-(p-tolylamino)nicotinic acid (TNA) has shown that two neutral polymorphs (Form I and Form II) and one zwitterionic polymorph (Form III) can be crystallized. researchgate.netresearchgate.net The zwitterionic form of TNA was notably obtained in the presence of coformers containing pyridine moieties. researchgate.net Spectroscopic techniques such as IR and Raman, along with solid-state NMR, can be used to differentiate between the neutral and zwitterionic forms, complementing the definitive structural information provided by single-crystal X-ray diffraction. researchgate.net

Elucidation of Supramolecular Interactions and Hydrogen Bonding Networks

The crystal packing of 2-(4-Toluidino)isonicotinic acid is dictated by a variety of non-covalent interactions, with hydrogen bonding playing a dominant role in the formation of its supramolecular architecture. researchgate.net The specific nature of these hydrogen bonds differs between the neutral and zwitterionic polymorphs.

In the neutral forms of the analogous TNA, the primary hydrogen bonding motif is the O-H···N interaction between the carboxylic acid donor and the pyridine nitrogen acceptor, forming an acid-pyridine hetero synthon. researchgate.netresearchgate.net In contrast, the zwitterionic form exhibits an N-H⁺···O⁻ hydrogen bond between the protonated pyridinium (B92312) donor and the carboxylate acceptor. researchgate.net

Biological Activities and Pharmacological Insights from Pre Clinical Research

Antimicrobial Efficacy Investigations

Derivatives of isonicotinic acid are well-established for their antimicrobial properties. The core structure serves as a versatile scaffold for the development of agents targeting a range of pathogens.

Another study focused on isonicotinoylamino acids and their dipeptide derivatives reported specific antimicrobial activities against various microorganisms. nih.gov The conjugation of isonicotinic acid with amino acids appears to be a promising strategy for developing novel antibacterial agents. Furthermore, the synthesis of oxadiazole derivatives from nicotinic acid has yielded compounds with the ability to suppress bacterial growth at low concentrations, indicating broad-spectrum antibacterial potential. researchgate.net

Table 1: Antibacterial Activity of Selected Isonicotinic Acid Derivatives This table presents data for derivatives of isonicotinic acid, as specific data for 2-(4-Toluidino)isonicotinic acid was not available in the reviewed literature.

| Compound Class | Test Organisms | Activity Noted | Reference |

|---|---|---|---|

| N(2)-acyl isonicotinic acid hydrazides | S. aureus, B. subtilis, E. coli | Active, especially with dichloro, hydroxyl, tri-iodo substituents | nih.gov |

| Isonicotinoylamino acid derivatives | Various bacteria | Specific antimicrobial activities observed | nih.gov |

| Oxadiazole derivatives of nicotinic acid | Gram-positive and Gram-negative bacteria | Suppression of bacterial growth at low concentrations | researchgate.net |

The antifungal potential of isonicotinic acid derivatives has also been explored. In a study of N(2)-acyl isonicotinic acid hydrazides, compounds with specific substitutions demonstrated activity against fungal strains such as Candida albicans and Aspergillus niger. nih.gov This suggests that, similar to their antibacterial action, the antifungal efficacy of these derivatives can be tuned by altering the chemical substituents.

Research into other heterocyclic systems derived from nicotinic acid, the parent isomer of isonicotinic acid, has shown that they can be effective against fungi. For example, novel dipeptide derivatives based on nicotinoyl-glycyl-glycine hydrazide have been synthesized and are hypothesized to possess antifungal characteristics. nih.gov Additionally, the broad antimicrobial profile of oxadiazole derivatives extends to antifungal activity, making them a promising class of compounds for further investigation. researchgate.net

Table 2: Antifungal Activity of Selected Isonicotinic Acid Derivatives This table presents data for derivatives of isonicotinic acid, as specific data for 2-(4-Toluidino)isonicotinic acid was not available in the reviewed literature.

| Compound Class | Test Organisms | Activity Noted | Reference |

|---|---|---|---|

| N(2)-acyl isonicotinic acid hydrazides | C. albicans, A. niger | Active, particularly with specific acyl substitutions | nih.gov |

| Nicotinoyl-glycyl-glycine hydrazide derivatives | Fungi | Hypothesized to have antifungal characteristics | nih.gov |

| Oxadiazole derivatives | Fungi | Broad-spectrum antimicrobial activity includes antifungal effects | researchgate.net |

The most renowned therapeutic application of an isonicotinic acid derivative is isoniazid (B1672263) (isonicotinic acid hydrazide), a cornerstone in the treatment of tuberculosis. Consequently, extensive research has been dedicated to synthesizing and evaluating new derivatives to overcome drug resistance and improve efficacy.

A study on N(2)-acyl isonicotinic acid hydrazides revealed that the compound isonicotinic acid N'-tetradecanoyl-hydrazide was more active against Mycobacterium tuberculosis than isoniazid itself. nih.gov In another investigation, N-(cyclo)alkyl-2-(2-isonicotinoylhydrazineylidene)propanamides exhibited low minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv, with values ranging from ≤0.125 to 2 μM. nih.gov These compounds were also active against non-tuberculous mycobacteria such as M. avium and M. kansasii. nih.gov The introduction of longer n-alkyl chains (C8 to C14) was found to enhance the antimycobacterial activity. nih.gov

Furthermore, N-substituted 2-isonicotinoylhydrazinecarboxamides have been synthesized, with the 2,4,6-trichloro derivative showing a promising MIC of 4 μM against M. tuberculosis. mdpi.com These findings underscore the vast potential of the isonicotinic acid scaffold in the development of new antimycobacterial agents.

Table 3: Antimycobacterial Activity of Selected Isonicotinic Acid Derivatives This table presents data for derivatives of isonicotinic acid, as specific data for 2-(4-Toluidino)isonicotinic acid was not available in the reviewed literature.

| Compound Derivative | Mycobacterium Strain | MIC (μM) | Reference |

|---|---|---|---|

| N-(cyclo)alkyl-2-(2-isonicotinoylhydrazineylidene)propanamides | M. tuberculosis H37Rv | ≤0.125 - 2 | nih.gov |

| 2-Isonicotinoyl-N-(2,4,6-trichlorophenyl)hydrazinecarboxamide | M. tuberculosis | 4 | mdpi.com |

Anti-inflammatory Response Modulation

Beyond their antimicrobial effects, derivatives of isonicotinic acid have demonstrated potential in modulating inflammatory responses, a key factor in many disease processes.

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved safety profiles. nih.govnih.gov While direct data on COX-2 inhibition by 2-(4-Toluidino)isonicotinic acid is limited, related isonicotinic acid derivatives have shown promising results.

In one study, novel scaffolds containing the isonicotinoyl motif were synthesized and screened for their in vitro anti-inflammatory activity. rsc.org A particular isonicotinate (B8489971) derivative exhibited an exceptional IC50 value of 1.42 ± 0.1 µg/mL for COX-2 inhibition, which was significantly better than the standard drug ibuprofen (B1674241) (11.2 ± 1.9 µg/mL). rsc.org This highlights the potential of the isonicotinic acid core in designing potent and selective COX-2 inhibitors. The structural variations in these derivatives, such as the nature and position of substituents on the phenyl ring, play a crucial role in determining their inhibitory potency and selectivity. nih.gov

Table 4: COX-2 Inhibitory Activity of an Isonicotinate Derivative This table presents data for a derivative of isonicotinic acid, as specific data for 2-(4-Toluidino)isonicotinic acid was not available in the reviewed literature.

| Compound | COX-2 IC50 (µg/mL) | Standard Drug (Ibuprofen) COX-2 IC50 (µg/mL) | Reference |

|---|---|---|---|

| Isonicotinate derivative 5 | 1.42 ± 0.1 | 11.2 ± 1.9 | rsc.org |

Reactive oxygen species (ROS) are implicated in the pathogenesis of various inflammatory conditions. The ability of a compound to scavenge these reactive species can contribute significantly to its anti-inflammatory profile. Research into isonicotinic acid derivatives has revealed potential antioxidant activities.

A study on novel N-(benzoylphenyl)pyridine-4-carboxamide derivatives, which are structurally related to isonicotinic acid, evaluated their antioxidant potential using the DPPH radical scavenging assay. nih.gov While most compounds showed modest activity, one derivative, C20, exhibited a 22% radical scavenging effect. nih.gov Another study on N-arylidene(alkylidene) hydrazones of isonicotinic acid also investigated their antiradical activity, with N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide showing notable results. colab.ws Furthermore, certain hydrazone derivatives have demonstrated antioxidant activity comparable to that of ascorbic acid in the ferric reducing antioxidant power (FRAP) assay, indicating a strong potential for this class of compounds to mitigate oxidative stress. nih.gov

Anticancer Research and Cellular Model Studies

Preliminary research has explored the potential of isonicotinic acid derivatives in oncology. These investigations focus on their ability to induce cell death in cancer lines, inhibit key enzymatic pathways, and interfere with cellular division processes.

Cytotoxicity assays are fundamental in anticancer drug discovery, determining a compound's ability to kill cancer cells. While specific cytotoxic data for 2-(4-Toluidino)isonicotinic acid is limited in publicly available literature, related isomers have been noted for their effects. For instance, in vitro studies on the structural isomer 2-(2-Toluidino)isonicotinic acid have shown cytotoxic effects against various cancer cell lines, pointing to the potential of this chemical scaffold in oncology . However, detailed IC₅₀ values and the specific cell lines tested for 2-(4-Toluidino)isonicotinic acid are not specified in the reviewed literature.

Table 1: Cytotoxic Potency of 2-(4-Toluidino)isonicotinic acid

| Cell Line | IC₅₀ (µM) |

|---|

Enzyme inhibition is a key mechanism for many targeted cancer therapies. Aberrant activity of histone lysine (B10760008) demethylases (KDMs) is implicated in various cancers, making them a promising therapeutic target nih.govnih.gov. Research into related isonicotinic acid derivatives has identified activity in this area. Specifically, a fragment-based screening identified 2-(methylcarbamoyl)isonicotinic acid , a compound sharing the core isonicotinic acid structure, as an inhibitor of the histone demethylase KDM4A nih.gov. This finding suggests that the isonicotinic acid scaffold may be a valuable starting point for developing novel KDM inhibitors.

The inhibition was measured using a Homogeneous Time-Resolved Fluorescence (HTRF)-based assay, which detects the demethylation of a specific histone peptide substrate (H3K9me3) nih.gov.

Table 2: Enzyme Inhibition Profile of an Isonicotinic Acid Analogue

| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) |

|---|

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs mdpi.com. Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis nih.gov. These inhibitors often work by binding to specific sites on the tubulin protein, such as the colchicine-binding site, which prevents the assembly of tubulin dimers into microtubules nih.gov. While this is a common and effective anticancer mechanism, there is currently no direct evidence in the reviewed scientific literature to indicate that 2-(4-Toluidino)isonicotinic acid functions as a tubulin polymerization inhibitor.

Antioxidant Capacity Assessments

Antioxidants are molecules that can neutralize harmful free radicals, and their assessment is crucial in drug development for various therapeutic areas.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward spectrophotometric method used to evaluate the free radical scavenging capacity of a compound nih.govmdpi.com. In this assay, an antioxidant compound donates a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep violet to yellow, which is measured by a decrease in absorbance nih.gov. The efficiency of a compound is often expressed as an IC₅₀ value, representing the concentration required to scavenge 50% of the DPPH radicals. Despite the widespread use of this assay, specific results for 2-(4-Toluidino)isonicotinic acid in DPPH or other radical scavenging assays are not available in the reviewed literature.

Table 3: DPPH Free Radical Scavenging Activity of 2-(4-Toluidino)isonicotinic acid

| Parameter | Value |

|---|

The antioxidant activity of a molecule is intrinsically linked to its chemical structure. Key features that often confer antioxidant potential include the presence of labile hydrogen atoms, such as those in phenolic hydroxyl groups, which can be readily donated to free radicals nih.gov. The stability of the resulting antioxidant radical is also crucial.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Pharmacophoric Features Governing Biological Activity

The biological activity of 2-anilinoisonicotinic acid derivatives is intrinsically linked to their structural and electronic properties. The core structure, consisting of a pyridine (B92270) ring, a carboxylic acid group, and an arylamino side chain, presents multiple points for modification to modulate biological effects.

Influence of Substituents on Potency and Selectivity

The nature and position of substituents on both the pyridine and the aniline (B41778) rings play a pivotal role in determining the potency and selectivity of these compounds.

For the related class of 2-anilino-nicotinic acids, research has shown that the presence of electron-donating substituents on the aniline ring can improve the nucleophilic aromatic substitution reaction during synthesis, leading to higher yields. nih.gov Conversely, electron-withdrawing groups on the aniline ring tend to decrease the reaction yield. nih.gov Specifically, an ortho-electron-withdrawing substituent on the aniline ring has been found to significantly reduce the yield. nih.gov

In terms of biological activity, for a series of 2-anilino-nicotinic acid derivatives targeting cyclooxygenase (COX) enzymes, in silico studies have indicated that a meta-chloro substitution on the aniline ring results in the most potent inhibition of both COX-1 and COX-2. nih.gov This highlights the importance of the electronic properties and the specific location of substituents on the anilino moiety for modulating biological activity.

Furthermore, studies on isonicotinic acid hydrazide derivatives, a related class of compounds, have demonstrated that substitution at the 2-position of the pyridine ring is generally well-tolerated. For instance, a 2-methyl substituted analog of isoniazid (B1672263) retained significant antimycobacterial activity. nih.gov However, modifications at other positions, such as the 3-position, or alterations to the core heterocyclic ring often lead to a loss of activity. nih.gov

The carboxylic acid group is another critical feature, often participating in key hydrogen bond interactions within the binding sites of target enzymes. nih.gov This was observed in the docking studies of 2-anilino-nicotinic acid derivatives with COX enzymes, where the COOH group was crucial for binding. nih.gov

Table 1: Influence of Substituents on the Activity of Related Anilino-Pyridine Carboxylic Acids

| Scaffold | Substituent Position | Substituent Type | Effect on Activity | Reference |

| 2-Anilino-nicotinic acid | Aniline Ring (meta) | Electron-withdrawing (e.g., Chloro) | Increased COX-1/COX-2 inhibition (in silico) | nih.gov |

| 2-Anilino-nicotinic acid | Aniline Ring (ortho) | Electron-withdrawing | Substantially reduced synthetic yield | nih.gov |

| 2-Anilino-nicotinic acid | Aniline Ring | Electron-donating | Improved synthetic yield | nih.gov |

| Isonicotinic acid hydrazide | Pyridine Ring (2-position) | Methyl | Retained antimycobacterial activity | nih.gov |

| Isonicotinic acid hydrazide | Pyridine Ring (3-position) | - | Abolished antimycobacterial activity | nih.gov |

This table is populated with data from related compound series due to the lack of specific public data for 2-(4-Toluidino)isonicotinic acid.

Analysis of Electronic and Steric Effects on Activity

The electronic and steric properties of substituents are fundamental to the SAR of 2-arylaminoisonicotinic acids. Electron-donating groups can increase the electron density on the aniline ring, potentially enhancing its interaction with electron-deficient pockets in a biological target. Conversely, electron-withdrawing groups can decrease this electron density, which may be favorable for interactions with electron-rich residues.

The steric bulk of substituents also plays a critical role. The presence of two ortho substituents on the aniline ring has been shown to hinder the amination reaction in the synthesis of 2-(arylamino)nicotinic acids, leading to reduced yields. nih.gov This suggests that bulky substituents near the linking amino group can be detrimental, likely due to steric hindrance that prevents optimal binding to a target receptor.

Computational Approaches in SAR and QSAR Modeling

Computational methods are invaluable tools for elucidating the complex relationships between chemical structure and biological activity. QSAR models, in particular, provide mathematical frameworks to predict the activity of novel compounds based on their molecular descriptors.

Two-Dimensional (2D) and Three-Dimensional (3D) QSAR Methodologies

Both 2D and 3D-QSAR approaches have been applied to classes of compounds related to 2-(4-Toluidino)isonicotinic acid to understand their SAR.

2D-QSAR models correlate biological activity with 2D molecular descriptors that can be calculated from the chemical structure, such as topological indices, constitutional descriptors, and counts of specific atom types or functional groups. These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. These techniques require the alignment of a set of molecules and calculate steric and electrostatic fields around them. The resulting contour maps can visualize regions where bulky or electron-rich/poor substituents are likely to enhance or diminish biological activity. For instance, in a 3D-QSAR study of dipeptide-alkylated nitrogen-mustard compounds, the established models demonstrated strong stability and good predictive ability. nih.gov

Application of Molecular Descriptors in Activity Prediction

A wide array of molecular descriptors are employed in QSAR modeling to numerically represent the physicochemical properties of molecules. These descriptors can be broadly categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters, surface area, volume, etc.

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies, etc.

Lipophilicity descriptors: LogP, etc.

In a QSAR study on 2-substituted isonicotinic acid hydrazides, a classic approach utilized a matrix of 17 molecular descriptors to build a predictive model. researchgate.net For a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, a total of 199 2D and 3D descriptors were generated to develop robust QSAR models. nih.gov The selection of the most relevant descriptors is a critical step in building a predictive and interpretable QSAR model.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Related Heterocyclic Compounds

| Descriptor Type | Examples | Relevance |

| Topological | Balaban index, Wiener index | Describes molecular branching and size. |

| Electronic | HOMO/LUMO energies, Dipole moment | Relates to chemical reactivity and intermolecular interactions. |

| Steric | Molar refractivity, van der Waals volume | Quantifies the size and shape of the molecule. |

| Hydrophobicity | LogP | Describes the lipophilicity and potential for membrane permeation. |

| Constitutional | Molecular weight, Number of rotatable bonds | Basic properties influencing pharmacokinetic behavior. |

The application of these computational methodologies provides a powerful platform for the in-silico design and screening of novel 2-(4-Toluidino)isonicotinic acid analogs with potentially enhanced biological activities.

Ligand-Receptor Interaction Analysis in Drug Design

The interaction between a ligand, such as 2-(4-Toluidino)isonicotinic acid, and its biological receptor is a fundamental concept in drug design and discovery. This process, often likened to a lock and key, dictates the biological activity of a compound. A meaningful interaction between a ligand and its receptor is expected to elicit a physiological response. nih.gov The analysis of these interactions provides crucial insights into the mechanism of action and can guide the optimization of lead compounds to enhance their efficacy and selectivity.

Characterization of Non-Covalent Binding Interactions (e.g., Hydrogen Bonds, Ionic Bonds)

The binding of 2-(4-Toluidino)isonicotinic acid to its biological targets is mediated by a network of non-covalent interactions. These interactions, while individually weak, collectively contribute to the stability of the ligand-receptor complex. Key non-covalent interactions include:

Hydrogen Bonds: The carboxylic acid and the secondary amine groups of 2-(4-Toluidino)isonicotinic acid are potential hydrogen bond donors and acceptors. These groups can form hydrogen bonds with complementary residues in the receptor's binding pocket, such as amino acid side chains containing hydroxyl, carboxyl, or amino groups.

Ionic Bonds: At physiological pH, the carboxylic acid group can be deprotonated to form a carboxylate anion. This negatively charged group can form strong ionic bonds (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine within the receptor binding site.

Van der Waals Forces: The aromatic rings (both the pyridine and the tolyl groups) can engage in van der Waals interactions with nonpolar regions of the binding pocket. These are weak, short-range interactions that arise from temporary fluctuations in electron density.

Hydrophobic Interactions: The nonpolar tolyl group can favorably interact with hydrophobic pockets within the receptor, driven by the tendency of nonpolar surfaces to minimize contact with the surrounding aqueous environment.

Importance of Geometric and Electrostatic Complementarity in Binding

For a strong and specific interaction to occur, there must be a high degree of complementarity between the ligand and its receptor binding site, both in terms of shape (geometric complementarity) and electronic properties (electrostatic complementarity). nih.gov

Geometric Complementarity refers to the physical fit between the ligand and the receptor's binding pocket. The three-dimensional shape of 2-(4-Toluidino)isonicotinic acid, including the relative orientation of its tolyl and isonicotinic acid moieties, must conform to the contours of the binding site. A good geometric match maximizes the surface area of interaction and allows for optimal positioning of the functional groups involved in binding.

Electrostatic Complementarity involves the matching of electrostatic potentials between the ligand and the receptor. nih.gov Regions of positive electrostatic potential on the ligand should align with regions of negative potential on the receptor, and vice versa. For instance, the electron-rich nitrogen and oxygen atoms in 2-(4-Toluidino)isonicotinic acid create regions of negative electrostatic potential that can favorably interact with electropositive areas of the receptor. Conversely, the hydrogen atoms attached to nitrogen and oxygen are electropositive and can interact with electronegative atoms in the binding site. Assessing the electrostatic match provides critical insights into why a ligand binds and what modifications can be made to improve its binding affinity. nih.gov The optimization of both geometric and electrostatic complementarity is a key strategy in rational drug design to enhance the potency and selectivity of drug candidates. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science.

Molecular docking simulations are pivotal in predicting how 2-(4-Toluidino)isonicotinic acid might bind to a specific receptor or enzyme. These simulations calculate the binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction. A lower (more negative) binding energy value generally indicates a more stable and favorable interaction.

While specific docking studies for 2-(4-Toluidino)isonicotinic acid are not extensively detailed in publicly available literature, the methodology is well-established through studies on analogous compounds. For instance, docking studies on similar heterocyclic compounds, such as 2,4-disubstituted quinoline (B57606) derivatives targeting the Mycobacterium tuberculosis receptor LipB, have shown a wide range of binding affinities, from -3.2 to -18.5 kcal/mol. dergipark.org.tr One study found that two derivatives exhibited binding affinities of -15.4 and -18.5 kcal/mol, which were stronger than the standard drug isoniazid (B1672263) (-14.6 kcal/mol). dergipark.org.tr These findings underscore the capability of docking to identify compounds with high binding potential. The simulation also reveals the most probable binding pose, or conformation, of the ligand within the target's active site.

Table 1: Illustrative Binding Affinities of Isoniazid and Related Derivatives Against M. tuberculosis LipB

This table presents example data from related compounds to demonstrate the output of molecular docking studies.

| Compound | Target Receptor | Binding Affinity (kcal/mol) |

|---|---|---|

| Ligand 8 (quinoline derivative) | LipB | -15.4 |

| Ligand 17 (quinoline derivative) | LipB | -18.5 |

| Isoniazid (Reference Drug) | LipB | -14.6 |

Data sourced from a study on 2,4-disubstituted quinoline derivatives. dergipark.org.tr

Beyond predicting binding energy, molecular docking provides a detailed map of the non-covalent interactions between the ligand and the amino acid residues of the target's active site. These interactions are crucial for the stability of the protein-ligand complex. Key interactions typically analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH and -COOH groups in the subject compound) and acceptors (like oxygen or nitrogen atoms in the protein's backbone or side chains).

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (such as the tolyl group's methyl and phenyl rings) and hydrophobic pockets in the protein.

Pi-Pi Stacking: Interactions between aromatic rings, such as the pyridine (B92270) ring in the isonicotinic acid moiety and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Analysis of these interactions helps to rationalize the observed binding affinity and can guide the rational design of more potent analogues by modifying the ligand's structure to enhance these interactions.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Ensembles

Molecular Dynamics (MD) simulations offer a way to observe the physical movements of atoms and molecules over time. These simulations provide a dynamic view of the ligand-target complex, complementing the static picture from molecular docking.

Once a ligand is docked into a protein's active site, MD simulations are run to assess the stability of the complex. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated.

RMSD: Measures the average deviation of the protein's backbone atoms over time from an initial reference structure. A stable, low-fluctuation RMSD plot suggests that the protein-ligand complex remains intact and stable throughout the simulation. nih.gov

RMSF: Calculated for individual residues or parts of the ligand to identify regions of high flexibility and movement. nih.gov For 2-(4-Toluidino)isonicotinic acid, this could reveal the flexibility of the toluidino group relative to the isonicotinic acid core when bound to a target. Such simulations can confirm that the ligand remains stably bound in the pocket. nih.govnih.gov

MD simulations can be used to calculate the binding free energy of a ligand to a protein with greater accuracy than docking alone. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used. nih.gov These methods calculate the free energy by considering various energy components.

The binding free energy (ΔG_bind) is typically broken down into several components:

ΔE_vdw: Van der Waals energy

ΔE_elec: Electrostatic energy

ΔG_pol: Polar solvation energy

ΔG_nonpol: Nonpolar solvation energy

Table 2: Example Components of Binding Free Energy Calculated via MM/GBSA

This table is illustrative, showing typical energy components for a ligand-protein system, as specific values for 2-(4-Toluidino)isonicotinic acid are not available.

| Energy Component | Example Value (kcal/mol) | Contribution |

|---|---|---|

| Van der Waals Energy (ΔE_vdw) | -45.0 | Favorable |

| Electrostatic Energy (ΔE_elec) | -20.5 | Favorable |

| Polar Solvation Energy (ΔG_pol) | +30.0 | Unfavorable |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.5 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -40.0 | Favorable |

These values are hypothetical examples based on general principles discussed in studies like nih.gov.

These calculations provide a more refined estimate of binding affinity and can help differentiate between high-affinity and low-affinity binders. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron density distribution) of molecules. It provides deep insights into a molecule's intrinsic properties, stability, and chemical reactivity. epstem.net

DFT calculations for 2-(4-Toluidino)isonicotinic acid would involve optimizing its molecular geometry to find the most stable three-dimensional structure. nih.gov From this optimized structure, a wealth of electronic properties can be determined:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. epstem.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, nucleophilic) regions, such as around the carboxylic oxygen atoms and the pyridine nitrogen, and electron-poor (positive potential, electrophilic) regions, typically around the acidic and amine hydrogens.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various parameters can be calculated to quantify reactivity. epstem.net These descriptors help in understanding the molecule's behavior in chemical reactions.

Table 3: Conceptual DFT Reactivity Descriptors

This table outlines key DFT descriptors and their significance, as would be calculated for 2-(4-Toluidino)isonicotinic acid.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron configuration. epstem.net |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's ability to act as an electrophile. epstem.net |

Studies on related nicotinic acid derivatives show that substituent groups significantly influence these electronic properties, affecting stability and reactivity. epstem.net For 2-(4-Toluidino)isonicotinic acid, the electron-donating nature of the toluidino group would be expected to impact the electron density distribution across the entire molecule.

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like 2-(4-Toluidino)isonicotinic acid. nih.gov By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule. nih.gov For instance, the characteristic stretching frequencies of the carboxylic acid O-H, the N-H of the toluidino group, the C=O of the carboxyl group, and the aromatic C-H and C=C bonds can be precisely calculated.

Similarly, Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. This approach helps in understanding the electronic transitions occurring within the molecule upon absorption of light. The predicted maximum absorption wavelengths (λmax) and the corresponding molecular orbitals involved in these transitions provide valuable information about the electronic structure of 2-(4-Toluidino)isonicotinic acid. nih.gov

Table 1: Illustrative Theoretical Vibrational Frequencies for 2-(4-Toluidino)isonicotinic acid

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | ~3500 |

| N-H stretch (Amine) | ~3400 |

| C-H stretch (Aromatic) | ~3100-3000 |

| C=O stretch (Carboxylic Acid) | ~1700 |

| C=C stretch (Aromatic) | ~1600-1450 |

| C-N stretch | ~1350 |

Note: The values in this table are illustrative and represent typical ranges for the specified functional groups. Actual calculated values would be obtained from specific DFT calculations.

Analysis of Molecular Orbitals and Charge Distribution

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For 2-(4-Toluidino)isonicotinic acid, the distribution of HOMO and LUMO across the molecule can pinpoint the regions most likely to be involved in chemical reactions.

Furthermore, the Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around the molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.org In 2-(4-Toluidino)isonicotinic acid, the MESP would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen of the pyridine ring, indicating these as sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the N-H group would exhibit positive potential, marking them as sites for nucleophilic interaction. chemrxiv.org

Table 2: Illustrative Molecular Orbital Properties of 2-(4-Toluidino)isonicotinic acid

| Property | Illustrative Value | Significance |

| HOMO Energy | -5.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 eV | Chemical stability and reactivity |

Note: These values are for illustrative purposes and would be determined through specific quantum chemical calculations.

In Silico Studies for Mechanistic Postulation and Drug Discovery

In silico techniques are increasingly vital in modern drug discovery, offering a rapid and cost-effective means to screen potential drug candidates and to hypothesize their mechanisms of action. nih.gov For 2-(4-Toluidino)isonicotinic acid, which has been investigated for its potential antimicrobial and anticancer properties, molecular docking is a powerful in silico tool. mdpi.com

Molecular docking simulations can predict the binding affinity and orientation of 2-(4-Toluidino)isonicotinic acid within the active site of a specific biological target, such as an enzyme or a receptor. researchgate.netnih.gov By analyzing the interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand (2-(4-Toluidino)isonicotinic acid) and the amino acid residues of the target protein, researchers can postulate its mechanism of inhibition. nih.gov For example, docking studies could reveal how the carboxylic acid and toluidino groups of the molecule interact with key residues in an enzyme's active site, leading to its inhibition.

These in silico studies not only help in understanding the structure-activity relationship (SAR) of 2-(4-Toluidino)isonicotinic acid and its analogs but also guide the design of new derivatives with improved potency and selectivity. mdpi.comnih.gov

Coordination Chemistry and Metal Complexes

Synthesis and Characterization of Metal Complexes Derived from 2-(4-Toluidino)isonicotinic Acid Analogues

The synthesis of metal complexes with analogues of 2-(4-Toluidino)isonicotinic acid typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques to determine their structure and properties.

Design of Ligands and Elucidation of Coordination Modes

The design of ligands based on the 2-(arylamino)isonicotinic acid framework allows for a systematic investigation of how electronic and steric factors influence the coordination behavior and subsequent biological activity of the resulting metal complexes. The presence of the pyridine (B92270) nitrogen, the carboxylic acid group, and the amino nitrogen provides multiple potential coordination sites.

In many instances, isonicotinic acid and its derivatives act as monodentate ligands, coordinating to the metal center through the pyridine nitrogen atom. ajol.info However, bidentate and bridging coordination modes are also common, involving both the pyridine nitrogen and the carboxylate oxygen atoms. nih.gov The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating anions. For example, in some complexes of isonicotinic acid, the ligand has been observed to coordinate through the nitrogen of the pyridine ring in a trans-position, with other molecules like water and hydroxyl groups occupying the axial positions in an octahedral geometry. ajol.info

The general structure of these ligands allows for various coordination possibilities, which is a key factor in the diverse structural chemistry of their metal complexes. The interaction between the donor ligands and metal ions can lead to complexes with different geometries, which in turn influences their biological potential.

Comprehensive Spectroscopic and Structural Analysis of Formed Complexes

A thorough analysis using various spectroscopic methods is crucial for elucidating the structure of the synthesized metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for determining the coordination mode of the ligand. A significant shift in the stretching frequency of the C=N bond of the pyridine ring to lower wavenumbers in the spectra of the metal complexes, compared to the free ligand, indicates coordination through the pyridine nitrogen. ajol.info The disappearance or significant shift of the O-H band of the carboxylic acid group, coupled with the appearance of new bands corresponding to asymmetric and symmetric stretching vibrations of the carboxylate group, confirms deprotonation and coordination of the carboxylate moiety. Furthermore, the appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination.

Electronic (UV-Vis) Spectroscopy and Magnetic Moment Measurements: Electronic spectroscopy provides insights into the geometry of the metal complexes. The positions and intensities of the d-d electronic transitions are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). Magnetic moment measurements are used to determine the number of unpaired electrons in the metal center, which further helps in assigning the geometry of the complex. For instance, magnetic moment values can suggest a high-spin octahedral geometry for certain Co(II) and Cu(II) complexes. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not always applicable for paramagnetic complexes, NMR spectroscopy can provide valuable structural information for diamagnetic complexes (e.g., Zn(II), Cd(II)). Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help in identifying the coordination sites.

Biological Activities of Metal Complexes

Metal complexes of 2-(4-Toluidino)isonicotinic acid analogues have garnered significant attention due to their potential as therapeutic agents. Chelation of the metal ion can significantly enhance the biological activity of the parent ligand.

Enhanced Antimicrobial Properties Compared to Free Ligands

It is a well-established principle that the biological activity of certain organic compounds can be enhanced upon chelation with metal ions. This is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, thereby increasing the lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid membrane of the microorganism, allowing it to interfere with normal cellular processes.

Numerous studies have demonstrated that metal complexes of isonicotinic acid derivatives exhibit enhanced antimicrobial activity against a range of bacteria and fungi compared to the free ligands. ajol.info For instance, Co(II), Cu(II), and Zn(II) complexes of isonicotinic acid have shown potent activity against pathogenic microorganisms. ajol.info The enhanced activity is thought to be due to the combined effect of the ligand and the metal ion, where the ligand acts as a vehicle for the metal ion to reach the site of action.

| Compound/Complex | Organism | Activity |

| Isonicotinic Acid Ligand | Staphylococcus aureus, Escherichia coli, Salmonella typhi, Aspergillus flavus, Aspergillus fumigatus | Moderately Active |

| Co(II)-Isonicotinic Acid Complex | Staphylococcus aureus, Escherichia coli, Salmonella typhi, Aspergillus flavus, Aspergillus fumigatus | More Active than Ligand |

| Cu(II)-Isonicotinic Acid Complex | Staphylococcus aureus, Escherichia coli, Salmonella typhi, Aspergillus flavus, Aspergillus fumigatus | More Active than Ligand |

| Zn(II)-Isonicotinic Acid Complex | Staphylococcus aureus, Escherichia coli, Salmonella typhi, Aspergillus flavus, Aspergillus fumigatus | More Active than Ligand |

This table is illustrative and based on general findings for isonicotinic acid complexes. Specific activity data for 2-(4-Toluidino)isonicotinic acid complexes would require targeted experimental studies.

Anticancer Potency of Metal Chelates

The search for new and effective anticancer drugs is a major focus of medicinal chemistry. Metal complexes offer a promising avenue for the development of novel anticancer agents, with cisplatin (B142131) being a landmark example. Derivatives of 2-arylamino-nicotinic acid have been investigated for their cytotoxic activities. researchgate.netnih.gov

The anticancer activity of these complexes is often linked to their ability to interact with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis (programmed cell death). The planar nature of the aromatic and heterocyclic rings in the ligands can facilitate intercalation with the DNA base pairs. The coordinated metal ion can also bind to the phosphate (B84403) backbone of DNA or to the nitrogenous bases.

For example, certain 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines have shown excellent growth inhibition activity against various human cancer cell lines, with some derivatives exhibiting nanomolar potency. researchgate.netnih.gov While specific data for metal complexes of 2-(4-Toluidino)isonicotinic acid is limited, the general findings for related structures suggest that their metal chelates could possess significant anticancer potential.

| Compound/Complex | Cancer Cell Line | Activity (GI₅₀) |

| 2,6-dichlorobenzaldehydehydrazone of a 2-arylamino-nicotinohydrazide | Various Human Cancer Cell Lines | Nanomolar range |

| Metal Complexes of Nicotinic Acid Derivatives | HCT-15 (Colon), PC-3 (Prostate) | Promising Cytotoxicity |

This table presents data for analogous compounds to illustrate the potential anticancer activity. GI₅₀ is the concentration required to inhibit cell growth by 50%.

Theoretical Studies on Complex Stability, Geometry, and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in coordination chemistry for understanding the stability, geometry, and electronic properties of metal complexes. nih.gov

Theoretical calculations can predict the optimized geometries of the complexes, which can then be compared with experimental data from X-ray crystallography. These studies can also provide insights into the nature of the metal-ligand bonding by analyzing parameters such as bond lengths and angles.

Furthermore, DFT calculations can be used to determine the electronic properties of the complexes, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the complex. A smaller HOMO-LUMO gap generally implies higher reactivity. For instance, studies on copper complexes of nicotinic acid have shown a correlation between their superoxide (B77818) dismutase (SOD) mimetic activity and their electronic properties, such as electron affinity and HOMO-LUMO energies. nih.gov

These theoretical studies can aid in the rational design of new ligands and metal complexes with enhanced biological activities by providing a deeper understanding of the structure-activity relationships.

Future Directions and Emerging Research Avenues

Development of Next-Generation Analogues with Tuned Biological Activities

The synthesis of novel analogues of 2-(4-toluidino)isonicotinic acid is a primary focus for developing next-generation therapeutic agents. By systematically modifying the core structure, researchers aim to fine-tune the biological activities of these compounds, enhancing their efficacy and selectivity.

One common strategy involves the creation of hydrazone derivatives. For instance, reacting the parent compound with various aldehydes can yield a series of acylhydrazones. mdpi.com These modifications can lead to compounds with promising activity against various pathogens. For example, certain acylhydrazone derivatives have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Further cyclization of these acylhydrazones can produce 1,3,4-oxadiazoline derivatives, which have also shown notable antimicrobial properties. mdpi.com